molecular formula C17H14ClFN2O2 B5185499 1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5185499
M. Wt: 332.8 g/mol
InChI Key: XLIRJIHUJIXQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives This compound is characterized by the presence of a chlorophenyl group and a fluorobenzylamino group attached to the pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrrolidine-2,5-dione core.

    Attachment of the Fluorobenzylamino Group: The final step involves the nucleophilic substitution reaction where the fluorobenzylamino group is attached to the core structure.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-[(4-bromobenzyl)amino]pyrrolidine-2,5-dione: This compound has a bromobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.

    1-(4-Chlorophenyl)-3-[(4-methylbenzyl)amino]pyrrolidine-2,5-dione: The presence of a methylbenzyl group instead of a fluorobenzyl group can also lead to variations in its properties and applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-fluorophenyl)methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-12-3-7-14(8-4-12)21-16(22)9-15(17(21)23)20-10-11-1-5-13(19)6-2-11/h1-8,15,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIRJIHUJIXQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.